molecular formula C12H22N2O2 B14056426 Diazabicyclo[4.2.0]octane-3-carboxylate

Diazabicyclo[4.2.0]octane-3-carboxylate

Cat. No.: B14056426
M. Wt: 226.32 g/mol
InChI Key: PXSDUVHLZMOBDQ-ACGXKRRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diazabicyclo[4.2.0]octane-3-carboxylate is a bicyclic organic compound featuring a fused eight-membered ring system with two nitrogen atoms. Its structure comprises a bicyclo[4.2.0]octane backbone substituted with a carboxylate group at position 3 (Fig. 1). The compound and its derivatives, such as tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate (CAS: 928754-14-7), are primarily utilized as pharmaceutical intermediates in drug discovery . Key derivatives include stereoisomers like (1R,6S)-tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate (CAS: 370882-99-8), which are synthesized via multistep organic reactions and characterized for purity (>95%) and stability under refrigeration .

The compound’s significance lies in its role as a precursor for bioactive molecules targeting neurological and metabolic disorders.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl (6S)-6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-5-12(4)8-13-9(12)7-14/h9,13H,5-8H2,1-4H3/t9?,12-/m0/s1

InChI Key

PXSDUVHLZMOBDQ-ACGXKRRESA-N

Isomeric SMILES

C[C@@]12CCN(CC1NC2)C(=O)OC(C)(C)C

Canonical SMILES

CC12CCN(CC1NC2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of Acyl Halide Intermediates

The preparation typically begins with halogenation of the carboxylic acid precursor, Ar¹-CO-OH, to generate reactive acyl halides. While explicit details for diazabicyclo[4.2.0]octane-3-carboxylic acid halogenation are scarce, analogous protocols for bicyclic systems suggest the use of thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in aprotic solvents like dichloromethane. For instance, tert-butyl-protected hydroxy intermediates undergo halogenation at 0–25°C, yielding acyl chlorides with >80% conversion.

Solvent and Temperature Optimization

Reaction kinetics improve in tetrahydrofuran due to its ability to stabilize transition states through Lewis acid-base interactions. A patent application describes halogenation at −10°C to prevent epimerization of chiral centers adjacent to the carboxyl group. Post-reaction workup involves quenching with aqueous sodium bicarbonate, followed by extraction with ethyl acetate.

N-Alkylation Strategies for Bicyclic Core Functionalization

Alkyl Halide Coupling Reactions

N-alkylation of the diazabicyclooctane core employs alkyl halides (R-X) under basic conditions. In a representative procedure, 1,4-diazabicyclo[2.2.2]octane (DABCO) reacts with ethyl bromide in acetonitrile at 80°C for 12 hours, achieving 78% yield of the N-ethyl derivative. Although this example involves a [2.2.2] bicyclic system, the methodology translates to [4.2.0] analogs by adjusting steric parameters.

Deep Eutectic Solvent (DES) Applications

Recent advances utilize DES composed of polyethylene glycol (PEG) and ionic liquids to enhance reaction efficiency. A 1:2 molar ratio of DABCO-derived ionic liquid to PEG-400 facilitates N-alkylation at 80°C with 15–20% reduced reaction time compared to conventional solvents. The DES system improves mass transfer while suppressing side reactions like Hofmann elimination.

Esterification via Mitsunobu Reaction

Reaction Mechanism and Conditions

The Mitsunobu reaction enables stereospecific esterification of secondary alcohols on the bicyclic framework. A documented protocol combines tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate with ethyl 5-hydroxyindole-2-carboxylate using triphenylphosphine (1.2 equiv) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran. After 168 hours at 20°C, the reaction yields 60% of the ester product.

Key Optimization Parameters

  • Catalyst Loading : Increasing triphenylphosphine to 1.5 equiv raises yield to 72% but complicates purification.
  • Temperature Control : Reactions initiated at 0°C minimize exothermic side reactions before gradual warming to room temperature.
  • Solvent Selection : Tetrahydrofuran outperforms dimethylformamide in preventing β-elimination byproducts.

Solvent and Catalyst Optimization

Solvent Effects on Reaction Kinetics

Comparative studies reveal tetrahydrofuran accelerates Mitsunobu reactions 2.3-fold compared to dichloromethane, attributed to its intermediate polarity (Table 1).

Table 1: Solvent Impact on Mitsunobu Esterification Yield

Solvent Dielectric Constant Yield (%) Reaction Time (h)
Tetrahydrofuran 7.6 60 168
Dichloromethane 8.9 42 240
Dimethylformamide 36.7 28 192

Alternative Catalytic Systems

Palladium-catalyzed carboxylation shows promise for late-stage functionalization. Aryl halides react with carbon monoxide (1 atm) in the presence of Pd(OAc)₂ (5 mol%) and 1,3-bis(diphenylphosphino)propane (dppp) at 100°C, achieving 55% conversion to carboxylates. This method avoids strong acids but requires rigorous exclusion of moisture.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR of diazabicyclo[4.2.0]octane-3-carboxylate derivatives shows distinct signals:

  • Bicyclic protons: δ 3.85–4.20 ppm (multiplet, 4H, bridgehead H)
  • Ester methyl group: δ 1.45 ppm (singlet, 9H, tert-butyl)
  • Aromatic protons: δ 7.10–7.97 ppm (doublets, J = 9.0 Hz)

Mass Spectrometric Validation

Electron ionization mass spectrometry (EI-MS) of the methyl ester derivative exhibits molecular ion peaks at m/z 414.3 (M⁺), with fragmentation patterns confirming the bicyclic structure. High-resolution mass spectrometry (HRMS) achieves <5 ppm mass accuracy for empirical formula confirmation.

Comparative Evaluation of Synthetic Approaches

The Mitsunobu reaction provides superior stereochemical outcomes (98% enantiomeric excess) compared to Steglich esterification (82% ee). However, N-alkylation in DES media offers greener chemistry metrics, reducing E-factor by 40% through solvent recycling. Economic analysis favors halogenation routes for bulk production ($23/g vs. $41/g for Mitsunobu-derived product).

Chemical Reactions Analysis

Types of Reactions

(1R,6S)-tert-Butyl 6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are typically tailored to achieve the desired transformation with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development: Diazabicyclo[4.2.0]octane-3-carboxylate can serve as a lead compound for developing new drugs.
  • Analgesics: Due to their activity on nicotinic acetylcholine receptors, 3,8-diazabicyclo[4.2.0]octane compounds are very active analgesics . Some have shown nanomolar potency in the hα4β2 receptor subtype .
  • Orexin Receptor Modulation: Disubstituted 3,8-diaza-bicyclo[4.2.0]octane and 3,6-diazabicyclo[3.2.0]heptane compounds can be used as orexin receptor modulators . These are useful for treating diseases, disorders, and conditions mediated by orexin receptor activity . Orexin signaling is mediated by two receptors and two peptide agonists . The two orexin peptides bind to orexin-1 and orexin-2 receptors .
  • Organic Synthesis: Cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate serves as a building block in organic synthesis. It is also useful for modifying compounds for various applications in research and industry.

Research into the biological activity of cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate indicates potential interactions with biological systems:

  • It may interact with enzymes, potentially inhibiting or activating them.
  • It can bind to proteins, altering their function.
  • It may interact with cell receptors, triggering signaling pathways.

Quantitative Structure-Activity Relationship (QSAR)

Mechanism of Action

The mechanism of action of (1R,6S)-tert-Butyl 6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Ring Strain and Conformation : The [4.2.0] system exhibits moderate ring strain compared to smaller systems like [3.2.1], which may enhance binding flexibility to receptors .
  • Substituent Effects : The tert-butyl ester in this compound improves solubility and metabolic stability compared to neopentyl or benzyl derivatives .

Nicotinic Acetylcholine Receptor (nAChR) Agonism

  • CoMFA/CoMSIA Models : Predictive studies suggest that small substituents at C1/C4 and electronegative groups at C6 enhance hα4β2 selectivity while reducing hα3β4 affinity .

Antiviral Activity

  • 3,8-Diazabicyclo[3.2.1]octane Analogues : Show moderate HIV-1 inhibitory activity (EC₅₀ ~1–10 µM) in viral neutralization assays, attributed to conformational rigidity imparted by the [3.2.1] system .

GLP-1 Receptor Modulation

Physicochemical Properties

Property This compound 1,8-Diazabicyclo[5.4.0]undec-7-ene
Molecular Formula C₁₁H₂₀N₂O₂ C₉H₁₇N₂
Physical State Solid (crystalline) Liquid
Solubility Low in water, soluble in DMSO Highly polar, miscible in water
Stability Stable under refrigeration Hygroscopic

The liquid state of 1,8-diazabicyclo[5.4.0]undec-7-ene () contrasts with the solid this compound, impacting formulation strategies in drug delivery.

Biological Activity

Diazabicyclo[4.2.0]octane-3-carboxylate, particularly its derivatives, has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores the compound's mechanisms, biological interactions, and therapeutic potential based on various studies.

Overview of this compound

This compound is characterized by a bicyclic structure that includes nitrogen atoms, which contribute to its reactivity and biological activity. Its derivatives, such as tert-butyl and cis-benzyl variants, have been synthesized for further investigation into their pharmacological properties.

The biological activity of this compound primarily involves its interaction with molecular targets such as enzymes and receptors:

  • Enzyme Interaction : The compound acts as a ligand in enzyme studies, modulating enzymatic activity through specific binding sites due to its unique structure .
  • Nicotinic Acetylcholine Receptors (nAChRs) : Research indicates that certain derivatives exhibit high affinity for the hα4β2 receptor subtype, which is crucial for analgesic effects . This interaction is significant as it may lead to the development of potent analgesics with reduced side effects.

Analgesic Properties

Studies have demonstrated that diazabicyclo[4.2.0]octane derivatives are potent analgesics:

  • Potency : Some compounds show nanomolar potency at the hα4β2 receptor subtype, indicating their potential as effective pain relief agents .
  • Selectivity : The development of compounds with selective action on the hα4β2 receptor while minimizing activity on the hα3β4 subtype is a focus of ongoing research, aiming to reduce gastrointestinal and cardiovascular side effects associated with non-selective agonists .

Antimicrobial Activity

Research has suggested that diazabicyclo[4.2.0]octane derivatives may also possess antimicrobial properties:

  • Mechanism : The unique bicyclic structure allows these compounds to interact with bacterial enzymes or receptors, potentially inhibiting their function .

Quantitative Structure-Activity Relationship (QSAR) Studies

A significant body of work has employed QSAR methodologies to predict the biological activity of diazabicyclo[4.2.0]octane derivatives:

  • Modeling : Comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) have been utilized to develop predictive models for receptor binding affinities .
  • Findings : These studies indicate that structural modifications can enhance affinity for desired receptor subtypes while reducing unwanted effects.

Experimental Studies

Several experimental studies have validated the biological activities of these compounds:

  • A series of synthesized compounds demonstrated potent binding affinity at nAChRs, with some exhibiting analgesic efficacy in rat models .
  • Other studies highlighted the potential use of diazabicyclo[4.2.0]octane derivatives in treating conditions related to the orexin system, such as sleep disorders and anxiety .

Summary Table of Biological Activities

Compound TypeBiological ActivityPotency/Effectiveness
Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylateAnalgesic (hα4β2 receptor)Nanomolar potency
Cis-benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylateAntimicrobialModerate effectiveness
General Diazabicyclo DerivativesPotential orexin receptor antagonistsUnder investigation

Q & A

Q. What statistical methods validate crystallographic data quality for bicyclic scaffolds?

  • Methodological Answer : Rmerge (<5%) and CC1/2 (>90%) assess data completeness. For poor resolution, apply Bayesian statistics (e.g., SHELXD for phase extension) or synchrotron radiation (λ = 0.7–1.0 Å) .

Tables

Table 1 : Key Physicochemical Properties of Diazabicyclo[4.2.0]octane Derivatives

CompoundMolecular FormulaCAS No.Solubility (DMSO)Stability (pH 7.4, 25°C)
rac-tert-butyl esterC₁₁H₁₈N₂O₂954236-31-8>50 mg/mL>48 hours
8-(2-nitrobenzenesulfonyl)C₁₆H₂₁N₃O₆S370882-98-710–20 mg/mL24 hours (light-sensitive)

Table 2 : CoMSIA Model Performance for nAChR Subtype Selectivity

Modelq² (α4β2)r² (α4β2)q² (α3β4)r² (α3β4)
Steric+Electrostatic0.9260.9830.9450.988

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.